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molecular formula C10H12N2S B8460242 5-iso-Propylthiomethyl-pyridine-2-carbonitrile

5-iso-Propylthiomethyl-pyridine-2-carbonitrile

Cat. No. B8460242
M. Wt: 192.28 g/mol
InChI Key: DQHDTDJLKDBBGC-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add 2-propanethiol (0.53 mL, 5.6 mmol) to a slurry of 5-bromomethyl-pyridine-2-carbonitrile (1.1 g, 5.6 mmol) and cesium carbonate (1.8 g, 5.6 mmol) in DMF (10 mL) at room temperature under a nitrogen atmosphere. Stir the mixture for 16 h at room temperature. Dilute the mixture with hexane/EtOAc (1:1, 100 mL) and wash with 5% aqueous NaCl (3×30 mL). Collect the organic phase, concentrate in vacuo and purify the residue by chromatography on silica gel (40 g) eluting with hexane/EtOAc (20:1 to 7:3 gradient) to obtain the desired intermediate (0.83 g, 77%). MS (ES+) m/z: 193.2 (M+H)+.
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
hexane EtOAc
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([SH:4])[CH3:3].Br[CH2:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[N:11][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.CCCCCC.CCOC(C)=O>[CH:2]([S:4][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[N:11][CH:12]=1)([CH3:3])[CH3:1] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.53 mL
Type
reactant
Smiles
CC(C)S
Name
Quantity
1.1 g
Type
reactant
Smiles
BrCC=1C=CC(=NC1)C#N
Name
cesium carbonate
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
hexane EtOAc
Quantity
100 mL
Type
solvent
Smiles
CCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with 5% aqueous NaCl (3×30 mL)
CUSTOM
Type
CUSTOM
Details
Collect the organic phase
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify the residue by chromatography on silica gel (40 g)
WASH
Type
WASH
Details
eluting with hexane/EtOAc (20:1 to 7:3 gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)SCC=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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